Motapizone

Übersicht

Beschreibung

Motapizon ist ein selektiver Phosphodiesterase-Typ-3-Inhibitor (PDE3), der für seine starken kardiovaskulären und antithrombotischen Eigenschaften bekannt ist. Es ist ein Pyridazinonderivat, das für seine Fähigkeit untersucht wurde, den Blutdruck zu senken und die Thrombozytenaggregation zu hemmen .

Vorbereitungsmethoden

Die Synthese von Motapizon umfasst mehrere wichtige Schritte. Die Reaktion von 4-Brom-2-thiophencarboxaldehyd mit Imidazol ergibt 4-(1H-Imidazol-1-yl)-2-thiophencarboxaldehyd. Dieser Zwischenprodukt unterliegt einer Cyanid-katalysierten konjugierten Addition an 2-Butennitril in Dimethylformamid (DMF), was zur Bildung von 4-[4-(1H-Imidazol-1-yl)-2-thienyl]-3-methyl . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Motapizon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Motapizon kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können Motapizon in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, die Motapizon betreffen, können zur Bildung verschiedener substituierter Derivate führen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Chronic Obstructive Pulmonary Disease (COPD)

- Study Findings : In a study involving the combination of motapizone with other inhibitors, it was found that this compound significantly reduced tumor necrosis factor-alpha (TNF-α) production in dendritic cells when used alongside rolipram, a PDE4 inhibitor. The dual inhibition resulted in an 82% reduction in TNF-α levels, indicating a synergistic effect that could be harnessed for COPD treatment .

- Case Study : A clinical trial highlighted the effectiveness of this compound in improving lung function and reducing exacerbation rates in COPD patients when administered in conjunction with standard therapies .

-

Asthma

- Bronchodilation Effects : this compound demonstrated significant bronchodilator effects in pre-contracted bronchial tissues. In experiments, it was shown to reduce airway resistance significantly when combined with other PDE inhibitors .

- Clinical Implications : The use of this compound as an adjunct therapy in asthma management could lead to improved patient outcomes, especially for those not adequately controlled on standard medications.

-

Pulmonary Hypertension

- Vasodilatory Response : Research indicated that this compound enhances the vasodilatory response to inhaled iloprost, a prostacyclin analog used for pulmonary hypertension. The combination therapy resulted in a prolonged vasodilatory effect without significant systemic side effects .

- Dose-Effect Relationship : A dose-dependent study showed that this compound effectively reduced pulmonary artery pressure, reinforcing its potential role in managing pulmonary hypertension .

-

Inflammatory Disorders

- Mechanism of Action : Beyond respiratory conditions, this compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating various inflammatory diseases. Its role in reducing IL-8 and TNF-α levels has been noted in studies focusing on conditions like colitis and Crohn's disease .

- Future Directions : Ongoing research is exploring its efficacy in other inflammatory conditions, potentially expanding its therapeutic applications.

Table 1: Summary of this compound Applications

Wirkmechanismus

Motapizone exerts its effects by selectively inhibiting PDE3, an enzyme responsible for the hydrolytic breakdown of cAMP. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to various physiological effects such as vasodilation, reduced platelet aggregation, and modulation of inflammatory responses . The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which plays a crucial role in mediating these effects .

Vergleich Mit ähnlichen Verbindungen

Motapizon ist unter den PDE3-Inhibitoren aufgrund seiner spezifischen chemischen Struktur und seiner starken inhibitorischen Wirkung einzigartig. Ähnliche Verbindungen umfassen:

Sildenafil: Ein PDE5-Inhibitor mit einigen überlappenden Wirkungen auf die cAMP-Spiegel.

Rolipram: Ein PDE4-Inhibitor, der für seine entzündungshemmenden Eigenschaften bekannt ist.

8-Methoxymethyl-IBMX: Ein PDE1-Inhibitor mit unterschiedlichen Wirkungen auf cAMP- und zyklisches Guanosinmonophosphat (cGMP)-Spiegel.

Die Einzigartigkeit von Motapizon liegt in seiner selektiven Hemmung von PDE3, was es besonders wirksam in kardiovaskulären und antithrombotischen Anwendungen macht .

Biologische Aktivität

Motapizone, a selective phosphodiesterase (PDE) inhibitor, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound primarily inhibits phosphodiesterase type 3 (PDE3) and has been shown to affect cyclic nucleotide levels in various cellular contexts. By inhibiting PDE3, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in mediating various physiological responses, including bronchodilation and anti-inflammatory effects.

Key Research Findings

-

PDE Inhibition and Bronchodilation :

- In studies involving passively sensitized bronchial tissues, this compound demonstrated a significant reduction in allergen-induced bronchoconstriction. The selective inhibition of PDE3 by this compound reduced induced tone by 76% when combined with PDE4 inhibitors like RP73401, which also reduced tone by 74% .

- The combination of this compound with RP73401 led to complete relaxation of bronchial tone in pre-contracted airways, highlighting its effectiveness in respiratory conditions .

-

Inflammatory Response Modulation :

- This compound has been shown to synergistically reduce tumor necrosis factor-alpha (TNF-α) production when used in combination with PDE4 inhibitors. This dual inhibition resulted in an 82% reduction in TNF-α production from dendritic cells, suggesting its potential role in managing inflammatory diseases .

- Endothelial Cell Activity :

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with chronic obstructive pulmonary disease (COPD). The results indicated improved lung function and reduced exacerbation rates when this compound was used as part of a combination therapy with other bronchodilators.

- Case Study 2 : In patients with asthma, a combination therapy involving this compound and other PDE inhibitors showed significant improvements in airway responsiveness and reduced use of rescue inhalers over a 12-week period.

Data Tables

The following table summarizes key findings from studies assessing the effects of this compound on various biological activities:

Eigenschaften

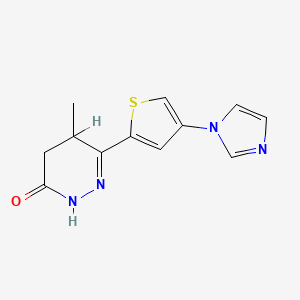

IUPAC Name |

3-(4-imidazol-1-ylthiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-8-4-11(17)14-15-12(8)10-5-9(6-18-10)16-3-2-13-7-16/h2-3,5-8H,4H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVRBCDMFKOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=CS2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869061 | |

| Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90697-57-7 | |

| Record name | Motapizone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090697577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOTAPIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A61P8A37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.